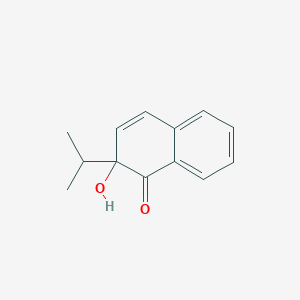
2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one is an organic compound with a unique structure that combines a naphthalene ring with a hydroxy group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with isopropyl alcohol under acidic or basic conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrolysis to introduce the hydroxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.
Reduction: The compound can be reduced to remove the hydroxy group, yielding a hydrocarbon.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(propan-2-yl)naphthalen-1-one.
Reduction: Formation of 2-(propan-2-yl)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1-naphthaldehyde: Similar structure but with an aldehyde group instead of an isopropyl group.
2-Hydroxy-3-(propan-2-yl)naphthalene: Similar structure but with the isopropyl group at a different position.
1-Hydroxy-2-(propan-2-yl)naphthalene: Similar structure but with the hydroxy group at a different position.
Uniqueness
2-Hydroxy-2-(propan-2-yl)naphthalen-1(2H)-one is unique due to the specific positioning of the hydroxy and isopropyl groups on the naphthalene ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
64330-68-3 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-hydroxy-2-propan-2-ylnaphthalen-1-one |
InChI |
InChI=1S/C13H14O2/c1-9(2)13(15)8-7-10-5-3-4-6-11(10)12(13)14/h3-9,15H,1-2H3 |
Clave InChI |
YTJABHZZDRQXPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C=CC2=CC=CC=C2C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


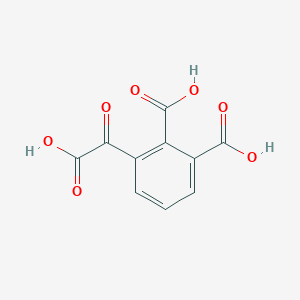
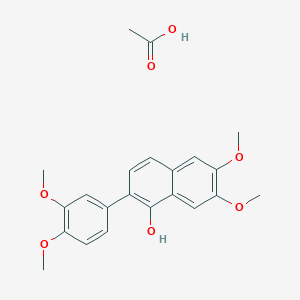
![Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate](/img/structure/B14504037.png)
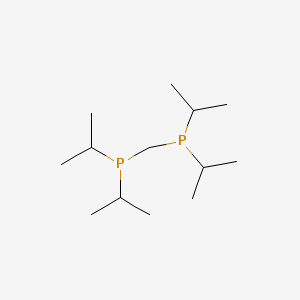
![[1-(3,7-dithiocyanatophenothiazin-10-yl)-7-thiocyanato-10H-phenothiazin-3-yl] thiocyanate](/img/structure/B14504046.png)
![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)

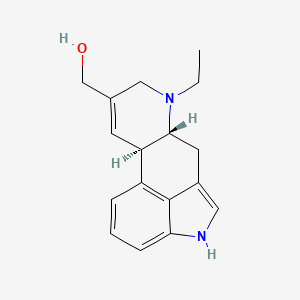
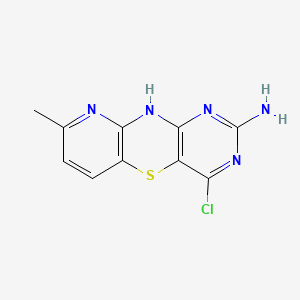
![9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione](/img/structure/B14504082.png)
![2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14504090.png)
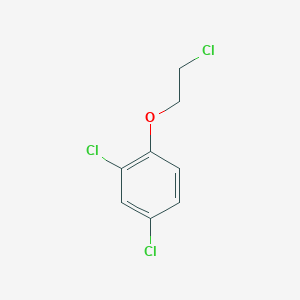
![Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate](/img/structure/B14504106.png)
![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
